N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Physicochemical profiling Lead optimization Quinazoline SAR

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-99-8) is a synthetic 2,4-disubstituted quinazoline derivative (C₁₈H₁₈N₄O₃S, MW 370.43) featuring a 4-nitrobenzyl thioether at the C2 position and an N-(2-methoxyethyl)amine at the C4 position. Supplied by ChemDiv as screening compound K297-0277, it has calculated logP 4.16, logD (pH 7.4) 4.16, logSw -4.21, polar surface area 69.69 Ų, and one hydrogen bond donor, with no chiral centers.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 422532-99-8
Cat. No. B2573897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine
CAS422532-99-8
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESCOCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O3S/c1-25-11-10-19-17-15-4-2-3-5-16(15)20-18(21-17)26-12-13-6-8-14(9-7-13)22(23)24/h2-9H,10-12H2,1H3,(H,19,20,21)
InChIKeyXAGYLOLVFAUXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-99-8): Procurement-Relevant Physicochemical and Screening Profile


N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-99-8) is a synthetic 2,4-disubstituted quinazoline derivative (C₁₈H₁₈N₄O₃S, MW 370.43) featuring a 4-nitrobenzyl thioether at the C2 position and an N-(2-methoxyethyl)amine at the C4 position . Supplied by ChemDiv as screening compound K297-0277, it has calculated logP 4.16, logD (pH 7.4) 4.16, logSw -4.21, polar surface area 69.69 Ų, and one hydrogen bond donor, with no chiral centers . The compound has been profiled in at least three public high-throughput screening campaigns: a fluorescence polarization assay for inhibitors of the GIV GBA-motif/Gαi interaction (HMS1303, Harvard), a cell-based GPR151 activator assay (Scripps), and a HepG2 cytotoxicity counterscreen .

Why Generic Substitution of N-(2-Methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine with Close Quinazoline Analogs Is Not Straightforward


Within the 2-[(4-nitrobenzyl)thio]quinazolin-4-amine chemotype, seemingly conservative substitutions produce divergent physicochemical and target-engagement profiles that cannot be predicted by scaffold similarity alone. The N-(2-methoxyethyl) substituent confers a distinct lipophilicity–polarity balance (logP 4.16, PSA 69.7 Ų) relative to N-butyl (CAS 422532-61-4) or N-aryl congeners (e.g., CAS 688355-68-2, 688355-93-3) . In public screening data, this compound exhibited modest GPR151 agonist activity (activation at 11.2 μM) while remaining inactive in a GIV/Gαi disruption assay and non-cytotoxic in HepG2 cells [1]. Replacement at either the N4 or C2 position would alter both the physicochemical vector and the biological profile in ways not deducible from the parent scaffold, making blind substitution high-risk for projects relying on the specific screening fingerprint of 422532-99-8.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine Relative to Structural Analogs


Physicochemical Differentiation: logP, logD, and Polar Surface Area of the N-(2-Methoxyethyl) Variant Versus N-Alkyl and N-Aryl Quinazoline Congeners

The N-(2-methoxyethyl) substituent on 422532-99-8 imparts a logP of 4.16 and a polar surface area (PSA) of 69.69 Ų, reflecting the balance between the lipophilic 4-nitrobenzylthio motif and the moderately polar methoxyethyl side chain . In contrast, the N-butyl analog (CAS 422532-61-4) would be expected to have a higher logP (estimated ~5.0–5.5 based on an added methylene and loss of the ether oxygen) and a lower PSA (~52 Ų), shifting it further toward lipophilic space. The N-(4-fluorophenyl) analog (CAS 688355-68-2) introduces an aryl ring at N4, increasing aromatic surface area and likely raising logP while reducing conformational flexibility. These differences place 422532-99-8 in a distinct region of property space for CNS drug-likeness and solubility-limited assay performance .

Physicochemical profiling Lead optimization Quinazoline SAR

GPR151 Orphan Receptor Activation: Screening Activity of 422532-99-8 in the Scripps HTS Campaign

In the PubChem-deposited primary HTS assay for GPR151 activators (AID 1508602, Scripps Research Institute Molecular Screening Center), 422532-99-8 was tested at 11.2 μM and produced activation values ranging from approximately 18% to 26% above baseline across replicate measurements [1] . This represents modest but detectable agonist activity at an orphan GPCR selectively enriched in the brain habenula complex, a target of interest for neuropsychiatric disorders including schizophrenia and depression [1]. By comparison, the majority of compounds in the same screen were inactive, and the hit threshold (typically ≥3σ above mean or a defined % activation cutoff) would place 422532-99-8 in a borderline-to-weak hit category. No quantitative comparator data are publicly available for the N-butyl, N-aryl, or 3-nitro regioisomer analogs in this specific assay, so the contribution of the N-(2-methoxyethyl) group to GPR151 activity cannot be isolated from available data.

Orphan GPCR GPR151 Habenula High-throughput screening

HepG2 Cytotoxicity Counter-Screen: Absence of Significant Cytotoxicity at Screening Concentrations

In the HepG2 cytotoxicity assay run in parallel with the GIV/Gαi interaction screen (Harvard Medical School ICCB-Longwood facility), 422532-99-8 produced Z-scores consistently between -1.18 and +0.93 across replicate wells, with percent-of-control values ranging from 93.3% to 112.0% . These values fall within the normal stochastic variation of a neutral compound, indicating no detectable cytotoxicity at the screening concentration. This negative cytotoxicity data provides a clean baseline for hit triaging: the GPR151 activation signal observed for 422532-99-8 is unlikely to be confounded by compound toxicity, unlike screening hits that score positive in both target and cytotoxicity assays.

Cytotoxicity profiling HepG2 Early safety screening

Regioisomeric Specificity: 4-Nitrobenzyl vs. 3-Nitrobenzyl Thioether at the C2 Position

The C2 thioether substituent of 422532-99-8 bears a nitro group at the para (4-) position of the benzyl ring, distinguishing it from the 3-nitrobenzyl regioisomer (N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)quinazolin-4-amine) . In quinazoline-based kinase inhibitor scaffolds, the position of the nitro group modulates both the electron-withdrawing character of the aromatic system and the orientation of the substituent relative to the quinazoline core. The para-nitro group exerts a stronger resonance electron-withdrawing effect (-M) and positions the dipole moment collinearly with the C2–S bond axis, whereas the meta-nitro group exerts primarily an inductive effect (-I) with the dipole vector angled ~60° from the C2–S axis [1]. While no direct comparative biological data for these two regioisomers are publicly available, this electronic and geometric distinction is a well-established determinant of target binding in nitroaromatic-containing ligands.

Regioisomer SAR Nitro group electronics Quinazoline C2 substitution

Negative Selectivity Evidence: Inactivity in the GIV GBA-Motif/Gαi Protein-Protein Interaction Disruption Assay

In the fluorescence polarization-based screen for inhibitors of the GIV GBA-motif interaction with Gαi (HMS1303, Harvard Medical School), 422532-99-8 showed Z-scores between -1.18 and +0.93 with percent-of-control values of 93.3%–112.0% . These values are indistinguishable from neutral behavior, indicating no detectable disruption of the GIV/Gαi protein-protein interaction at the screening concentration. This negative result in a mechanistically distinct assay (G protein signaling vs. GPCR activation) provides selectivity information: 422532-99-8 does not indiscriminately perturb G protein pathways but may exhibit target-class selectivity favoring GPCR modulation (as evidenced by the GPR151 data) over direct G protein interface disruption.

G protein signaling Protein-protein interaction Negative screening data

Best-Fit Research and Procurement Application Scenarios for N-(2-Methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-99-8)


GPR151 Orphan GPCR Hit-to-Lead Optimization Campaigns

Researchers pursuing chemical probe development for the orphan GPCR GPR151—a receptor selectively expressed in the brain habenula and implicated in schizophrenia, depression, and addiction—may consider 422532-99-8 as a weak but confirmed hit scaffold. The compound's modest activation signal (18–26% at 11.2 μM, PubChem AID 1508602) and clean HepG2 cytotoxicity profile [1] provide a starting point for systematic SAR exploration. Procurement should be paired with analytical validation (LC-MS, ¹H NMR) to confirm identity and purity before initiating medicinal chemistry around the N4-methoxyethyl, C2-4-nitrobenzylthio, or quinazoline core positions.

Physicochemical Property-Driven Library Design and Diversity Set Procurement

Screening library curators seeking to populate specific regions of drug-like chemical space may select 422532-99-8 for its combination of moderate lipophilicity (logP 4.16), single hydrogen bond donor, and eight hydrogen bond acceptors . This profile occupies a boundary region between traditional CNS drug space and peripheral target space, making it a useful diversity element. When procuring, request ChemDiv compound K297-0277 specifically, as the 4-nitrobenzyl thioether and N-(2-methoxyethyl) substitution pattern is not broadly represented in generic quinazoline libraries .

Regioisomer-Controlled SAR Studies of Nitroaromatic Quinazoline Ligands

For structure-activity relationship studies exploring the effect of nitro group position on target binding, metabolic stability, or bioreductive activation, 422532-99-8 (4-nitrobenzyl) serves as the para-substituted reference point. The 3-nitrobenzyl regioisomer is available separately, and the two compounds differ in Hammett σ constants and dipole orientation [1]. A rigorous SAR study requires purchasing both regioisomers from the same supplier when possible, with independent analytical confirmation to ensure no cross-contamination between the 3-nitro and 4-nitro forms.

Negative Control for G Protein Signaling Pathway Profiling

Because 422532-99-8 showed no activity in the GIV GBA-motif/Gαi protein-protein interaction disruption assay (HMS1303, Z-scores ±1.2 SD from neutral) , it may serve as a negative control compound in orthogonal assays probing the G protein signaling axis. Its demonstrated inertness in this specific PPI format, combined with detectable but weak GPR151 activity, supports its use in counter-screening panels designed to distinguish GPCR-mediated signaling from direct guanine nucleotide exchange factor (GEF) modulation.

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